molecular formula C4H6N2O2 B1615078 Tetrahydro-3,6-pyridazinedione CAS No. 502-95-4

Tetrahydro-3,6-pyridazinedione

Cat. No. B1615078
CAS RN: 502-95-4
M. Wt: 114.1 g/mol
InChI Key: RNCAJLLRSYSZAM-UHFFFAOYSA-N
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Description

Tetrahydro-3,6-pyridazinedione, also known as THP, is a heterocyclic compound that has gained significant attention in the scientific community due to its unique properties and potential applications. THP has been studied extensively for its potential use in a variety of fields, including medicinal chemistry, materials science, and organic synthesis.

Scientific Research Applications

Synthesis of Bicyclic Pyridazine Derivatives

Tetrahydro-3,6-pyridazinedione derivatives have been utilized as intermediates in synthesizing bicyclic pyridazine derivatives. For instance, tetrahydro-3,6-pyridazinedione 3-hydrazones, significant in the synthesis process, were effectively prepared from corresponding alkyl 3-substituted 3-cyanopropionates (Lange et al., 1993).

Organic Synthesis and Chemical Biology

In the field of organic synthesis and chemical biology, 3,6-pyridazinediones play a pivotal role. Their unique properties and construction methods, along with their applications in medicinal chemistry and chemical biology, have been highlighted in recent developments (Lee et al., 2016).

Vicarious Nucleophilic Substitution Reactions

3,6-pyridazinediones undergo vicarious nucleophilic substitution of hydrogen (VNS) with certain carbanions, forming new carbon-carbon bonds. This reaction offers a novel approach to synthesizing functionalized pyridazine derivatives (Ostrowicz et al., 1992).

Chemical Reactivity in Bergman Cyclization

The chemical reactivity of pyridazinedione-based enediynes in Bergman cyclization was explored, revealing different rates of reaction dependent on the state of hybridization of specific atoms in the parent heterocyclic ring (Basak et al., 2004).

Structural Instability Studies

Research on 3,6-pyridazinedione derivatives focused on understanding their structural instability in planar configurations. This was attributed to the pseudo Jahn–Teller effect, affecting the stability of planar configurations and leading to twisted geometries (Ilkhani, 2015).

Tautomeric and Rotameric Transformations

Studies on 4-methyl-3,6-pyridazinedione isomers have been conducted, exploring their tautomeric and rotameric transformations using computational methods. This research provided insights into their energetics and thermodynamics (Wanno & Ruangpornvisuti, 2005).

Microwave-assisted Synthesis and Metal Coordination

3,6-pyridazinediones have been used in microwave-assisted synthesis, demonstrating their utility in forming metal complexes. These studies highlighted their coordination abilities, especially in forming grid-like metal complexes with copper(I) or silver(I) ions (Hoogenboom et al., 2003; 2006)(Hoogenboom et al., 2006).

Antibody-Drug Conjugates in Cancer Therapy

Pyridazinediones have been employed in functionalizing antibodies for cancer therapy. This approach led to the development of potent, selective, and efficacious antibody–drug conjugates (ADCs) against cancer cell lines (Robinson et al., 2017).

Antimicrobial Agent Synthesis

Novel 1-thiazolyl-pyridazinedione derivatives with potential antimicrobial properties were synthesized via microwave irradiation. These compounds displayed significant activity against antibiotic-resistant bacteria (Abu-Melha et al., 2020).

Single-Molecule Magnet Behavior

In coordination chemistry, compounds containing 3,6-pyridazinedione displayed unique properties such as Single-Molecule Magnet behavior, a key feature in the development of advanced magnetic materials (Richardson et al., 2020).

Future Directions


  • Lee, M. T. W., Maruani, A., & Chudasama, V. (2016). The use of 3,6-pyridazinediones in organic synthesis and chemical biology. Journal of Chemical Research, 40(1), 1–13
  • Wanno, K., et al. (2005). Tautomeric and rotameric transformation of 4-methyl-3,6-pyridazinedione: A computational study. Chemical Physics Letters, 413(4–6), 297–302
  • Image source: Adapted from Ref

properties

IUPAC Name

diazinane-3,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N2O2/c7-3-1-2-4(8)6-5-3/h1-2H2,(H,5,7)(H,6,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNCAJLLRSYSZAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NNC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30198242
Record name 3,6-Pyridazinedione, tetrahydro- (8CI)(9CI)
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Molecular Weight

114.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tetrahydro-3,6-pyridazinedione

CAS RN

502-95-4
Record name Succinic hydrazide
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Record name Succinic hydrazide
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Record name 3,6-Pyridazinedione, tetrahydro- (8CI)(9CI)
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Record name TETRAHYDRO-PYRIDAZINE-3,6-DIONE
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Record name SUCCINIC HYDRAZIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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